Cas no 2728097-03-6 (7-bromo-1,2,3,4-tetrahydrospiro1-benzazepine-5,1'-cyclopropane hydrochloride)

7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride is a spirocyclic compound featuring a brominated benzazepine core fused with a cyclopropane ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research and development. Its unique spirocyclic structure offers conformational rigidity, which can improve binding selectivity in medicinal chemistry applications. The bromine substituent provides a versatile handle for further functionalization via cross-coupling reactions. This compound is of interest in the synthesis of bioactive molecules, particularly in central nervous system (CNS) drug discovery, due to its potential as a scaffold for modulating neurotransmitter receptors. High purity and well-defined stereochemistry ensure reproducibility in experimental studies.
7-bromo-1,2,3,4-tetrahydrospiro1-benzazepine-5,1'-cyclopropane hydrochloride structure
2728097-03-6 structure
Product Name:7-bromo-1,2,3,4-tetrahydrospiro1-benzazepine-5,1'-cyclopropane hydrochloride
CAS No:2728097-03-6
MF:C12H15BrClN
MW:288.611201524735
MDL:MFCD34562227
CID:5615417
PubChem ID:165589109
Update Time:2025-06-14

7-bromo-1,2,3,4-tetrahydrospiro1-benzazepine-5,1'-cyclopropane hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2728097-03-6
    • EN300-33051547
    • Z5225182078
    • 7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride
    • 7-Bromo-1,2,3,4-tetrahydrospiro[benzo[b]azepine-5,1'-cyclopropane] hydrochloride
    • 7-bromo-1,2,3,4-tetrahydrospiro1-benzazepine-5,1'-cyclopropane hydrochloride
    • MDL: MFCD34562227
    • Inchi: 1S/C12H14BrN.ClH/c13-9-2-3-11-10(8-9)12(5-6-12)4-1-7-14-11;/h2-3,8,14H,1,4-7H2;1H
    • InChI Key: IMJUFBGAUCTYAC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C1(CCCN2)CC1.Cl

Computed Properties

  • Exact Mass: 287.00764g/mol
  • Monoisotopic Mass: 287.00764g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 224
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

7-bromo-1,2,3,4-tetrahydrospiro1-benzazepine-5,1'-cyclopropane hydrochloride Pricemore >>

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Additional information on 7-bromo-1,2,3,4-tetrahydrospiro1-benzazepine-5,1'-cyclopropane hydrochloride

Research Brief on 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] Hydrochloride (CAS: 2728097-03-6)

The compound 7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride (CAS: 2728097-03-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic benzazepine derivative is being investigated for its potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. Recent studies have focused on its unique structural features, which combine a benzazepine core with a cyclopropane spiro-ring, potentially offering enhanced binding affinity and selectivity for specific biological targets.

Recent synthetic efforts have optimized the production of this compound, with a focus on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic route that achieves a 78% yield with high enantiomeric purity, addressing previous challenges in the stereoselective synthesis of this spirocyclic system. The hydrochloride salt form (2728097-03-6) has shown improved solubility profiles compared to the free base, making it more suitable for pharmacological studies.

Pharmacological characterization has revealed promising activity as a modulator of dopamine and serotonin receptors. In vitro binding assays demonstrate nanomolar affinity for D2 and 5-HT2A receptors, with functional assays showing partial agonist activity. These properties suggest potential applications in neuropsychiatric disorders, though further in vivo studies are needed to validate these findings. The bromo-substitution at the 7-position appears critical for receptor interaction, as demonstrated by structure-activity relationship (SAR) studies comparing various analogs.

Recent preclinical investigations have explored the compound's blood-brain barrier penetration and metabolic stability. A 2024 pharmacokinetic study in rodent models reported favorable brain-to-plasma ratios (0.8-1.2 across tested doses) and an elimination half-life of approximately 4.5 hours. These properties, combined with preliminary safety data showing minimal off-target activity in a broad receptor panel, position this compound as a promising candidate for further development.

Ongoing research is investigating the therapeutic potential of this compound in animal models of schizophrenia and depression, with preliminary results suggesting efficacy in behavioral paradigms relevant to these conditions. The unique spirocyclic structure may confer advantages over existing therapies in terms of reduced side effect profiles, though comprehensive toxicology studies are still underway. Future directions include the development of radiolabeled versions for PET imaging studies and further optimization of the scaffold to improve metabolic stability.

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